2-(3-Bromobenzamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

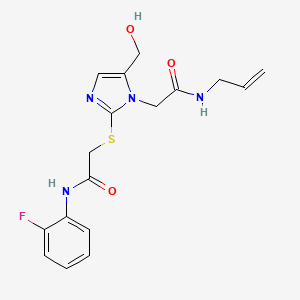

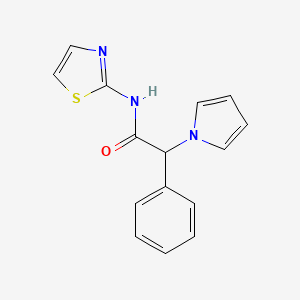

2-(3-Bromobenzamido)benzoic acid is a chemical compound with the CAS Number: 404376-07-4 . It has a molecular weight of 320.14 . The IUPAC name for this compound is 2-[(3-bromobenzoyl)amino]benzoic acid . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of benzamides, which includes compounds like this compound, can be achieved through the direct condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10BrNO3/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications

Synthesis and Chemical Reactions

2-(3-Bromobenzamido)benzoic acid is a versatile compound used in the synthesis of a variety of chemical structures due to its reactive bromo and amido functional groups. It serves as a precursor in the copper-catalyzed formation of benzisothiazol-3(2H)-one derivatives, demonstrating a facile approach to these compounds through a tandem reaction involving S-C and S-N bond formation in water, showcasing its utility in green chemistry applications (Wang, Chen, Deng, & Xi, 2012). Furthermore, its structural versatility allows for the creation of pyrrole and pyrrolidine compounds, which have shown significant biological activities. These derivatives have been synthesized through condensation and cyclocondensation reactions, demonstrating the compound's role in generating pharmacologically active molecules (Mehta, 2013).

Biological and Pharmacological Properties

The benzoic acid derivatives, including those related to this compound, are recognized for their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. These compounds are integral to human health, with applications ranging from dietary supplements to therapeutic agents. Their lipophilization, through the introduction of aliphatic chains, is a strategy to enhance hydrophobicity and improve biological activity, illustrating the compound's potential in drug design and development (Oliveira, Gaspar, Gomes, Low, Borges, & Cagide, 2018).

Environmental and Analytical Applications

This compound derivatives are utilized in environmental science, particularly in the study of benzoic acid and its derivatives' distribution in the environment. These studies provide critical insights into human exposure, metabolism, and the toxicological profile of these compounds. The comprehensive understanding of their environmental impact and health implications demonstrates the compound's significance beyond synthetic chemistry (del Olmo, Calzada, & Nuñez, 2017).

Catalysis and Material Science

The catalytic properties of this compound derivatives facilitate innovative synthetic methodologies, including the nickel-catalyzed electrocarboxylation of aromatic halides. This process highlights the activation of carbon dioxide and the formation of valuable carboxylic acids, contributing to the development of sustainable and efficient catalytic systems (Amatore & Jutand, 1991).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .

Mechanism of Action

Target of Action

Benzoic acid derivatives are known to interact with various biological targets, including enzymes and receptors, influencing their function .

Mode of Action

Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Benzoic acid derivatives are known to influence various biochemical pathways, including those involved in metabolism and signal transduction .

Pharmacokinetics

Benzoic acid derivatives are generally well-absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

Benzoic acid derivatives are known to exert various biological effects, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzoic acid derivatives .

properties

IUPAC Name |

2-[(3-bromobenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO3/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBKINCNCAVQLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2745348.png)

![N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2745353.png)

![[Ru(bpm)3][Cl]2, AldrichCPR](/img/structure/B2745356.png)

![5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2745357.png)

![6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2745362.png)

![N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2745363.png)

![N~6~-(3-ethoxypropyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2745370.png)